molecular formula C15H13N3O2S B2485130 5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-64-1

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2485130
CAS No.: 851943-64-1
M. Wt: 299.35
InChI Key: JCPIGGMDKYYJBA-UHFFFAOYSA-N
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Description

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Properties

IUPAC Name

5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(16-7-6-11-4-2-1-3-5-11)12-10-17-15-18(14(12)20)8-9-21-15/h1-5,8-10H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPIGGMDKYYJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazolopyrimidines.

Scientific Research Applications

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Biological Activity

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound exhibits diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Its unique structural features, including a thiazole ring fused with a pyrimidine moiety and substituted with a phenylethyl group, contribute to its pharmacological properties.

Structural Characteristics

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C20_{20}H18_{18}N4_{4}O3_{3}S
Molecular Weight 438.51 g/mol
CAS Number 851943-64-1

Synthesis

The synthesis of this compound typically involves the cyclocondensation of thiazole and pyrimidine derivatives. A common method includes:

  • Reagents : 2-Aminothiazole and appropriate pyrimidine derivatives.
  • Conditions : Acidic or basic environments with dehydrating agents like phosphorus oxychloride (POCl3_3).
  • Outcome : Formation of the fused ring structure essential for biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds within this class exhibit significant inhibitory effects on topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair.

  • Activity Assessment : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as A549 (lung cancer) through cell cycle disruption.
  • Molecular Docking Studies : The docking analysis suggests a favorable interaction with the Topo II active site, indicating a promising mechanism for anticancer activity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown notable anti-inflammatory activity:

  • Mechanism of Action : It effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
  • IC50 Values : The IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Evaluation

A study evaluated several thiazolopyrimidine derivatives, including this compound, revealing potent anticancer activities comparable to Doxorubicin. The findings indicated significant cell cycle arrest and apoptosis induction in treated cells .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related thiazolopyrimidine compounds. The results showed that these compounds effectively suppressed COX-2 activity and reduced inflammatory markers in animal models of inflammation .

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